Creosol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

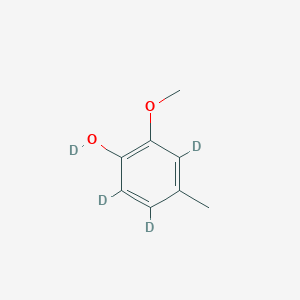

1,2,5-trideuterio-3-deuteriooxy-4-methoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3/i3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETRWTHZSKVLRE-NKWHLQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])OC)O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Creosol-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Creosol-d4, a deuterated analog of creosol. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on its physicochemical characteristics and its role as an internal standard in analytical methodologies.

Core Chemical Properties and Structure

This compound, systematically named 2-Methoxy-4-methylphenol-d4, is the deuterium-labeled form of creosol.[1] The incorporation of four deuterium atoms into the creosol structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2]

The chemical structure of this compound is depicted below:

Figure 1. Chemical Structure of this compound.[2]

Physicochemical and Identification Data

The key identifying and physical properties of this compound are summarized in the table below, alongside the properties of its non-deuterated form, creosol, for comparison.

| Property | This compound | Creosol (for comparison) |

| Systematic Name | 2-Methoxy-4-methylphenol-d4 | 2-Methoxy-4-methylphenol[3][4] |

| Synonyms | 4-Methylguaiacol-d4 | 4-Methylguaiacol, p-Creosol[3][5] |

| CAS Number | 20189-08-6[1][2] | 93-51-6[3][4] |

| Molecular Formula | C₈H₆D₄O₂[2] | C₈H₁₀O₂[3][4] |

| Molecular Weight | 142.19 g/mol [2] | 138.16 g/mol [3] |

| Appearance | - | Colorless to yellowish aromatic liquid[3] |

| Boiling Point | - | 221 °C[3] |

| Melting Point | - | 5.5 °C[3] |

| Solubility | - | Slightly soluble in water[3] |

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of creosol or related analytes in complex biological matrices.[1] The following is a representative experimental protocol for the use of this compound as an internal standard.

Objective

To accurately quantify the concentration of a target analyte (e.g., creosol) in a biological sample (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Biological matrix (e.g., plasma, urine)

-

This compound (internal standard)

-

Target analyte standard

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation[6]

-

Methanol

-

Formic acid or ammonium acetate (mobile phase modifier)[7]

-

Deionized water

-

LC-MS/MS system

Sample Preparation

-

Thawing and Spiking: Thaw the biological samples on ice. To a known volume of the sample (e.g., 100 µL of plasma), add a small, precise volume of a standard solution of this compound at a known concentration.[6]

-

Protein Precipitation: To precipitate proteins, add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (solvent:sample). Vortex the mixture vigorously for 30-60 seconds.[6]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, ensuring that the protein pellet is not disturbed.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. The analyte and the internal standard are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid to improve ionization.[8]

-

Mass Spectrometric Detection: The eluent from the LC is directed to the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the target analyte and this compound.

-

Quantification: The concentration of the target analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve constructed from standards of the analyte with the same constant concentration of the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 20189-08-6 | MCE [medchemexpress.cn]

- 3. Creosol - Wikipedia [en.wikipedia.org]

- 4. Creosol [webbook.nist.gov]

- 5. Creosol (CAS 93-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

The Role of Creosol-d4 in Quantitative Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Creosol-d4 (2-methoxy-4-methylphenol-d4) in research, focusing on its critical role as an internal standard in quantitative analytical methodologies. Due to the limited availability of published, specific quantitative performance data for this compound, this guide will utilize data and protocols for the closely related and methodologically analogous deuterated p-cresol standards (e.g., p-cresol-d7 and p-cresol-d8) to illustrate the principles and practices of its use.

Introduction to this compound and Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled form of creosol, a phenolic compound found in wood smoke and a biomarker for exposure to certain environmental pollutants. In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds like this compound are invaluable tools. They serve as ideal internal standards for a technique known as isotope dilution mass spectrometry (IDMS).

The principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample at the earliest stage of analysis. Because the labeled standard is chemically identical to the endogenous analyte (creosol), it experiences the same variations and losses during sample preparation, extraction, and analysis. However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as the ratio remains constant regardless of sample loss.

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound in research is to ensure the accuracy and reliability of the quantification of creosol and related phenolic compounds in complex biological and environmental matrices. This is particularly crucial in fields such as:

-

Biomonitoring: Assessing human exposure to environmental pollutants like wood smoke.[1]

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of creosol or related therapeutic agents.

-

Metabolomics: Investigating the role of gut microbiota and other metabolic pathways that produce phenolic compounds.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it compensates for:

-

Variability in sample extraction and recovery.

-

Matrix effects (ion suppression or enhancement) in the mass spectrometer source.

-

Fluctuations in instrument performance.

Quantitative Performance of Analogous Deuterated Cresol Standards

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for p-Cresol and its Metabolites Using Deuterated Internal Standards

| Analyte | Matrix | Internal Standard | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |

| p-Cresol Sulfate (pCS) | Plasma | p-Cresol-d8 | 50 - 10,000 ng/mL | 50 ng/mL | [2] |

| Unconjugated p-Cresol | Fecal Supernatant | p-Cresol-d8 | Not Specified | Not Specified (1 ng/mL IS used) | [2] |

| o-Cresol | Urine | Not Specified (Implied IS) | 0.4 - 40 µM | 0.21 µM | [2] |

| p-Cresyl Sulfate (pCS) | Saliva | p-Cresol sulfate-d7 | Not Specified | Not Specified | [3][4] |

Table 2: Precision and Accuracy of an LC-MS/MS Method for o-Cresol in Urine

| Parameter | Value |

| Intraday Precision (RSD) | 3.2% |

| Interday Precision (RSD) | 4.4% |

| Accuracy | 99% |

| Reference | [2] |

Experimental Protocols for Quantitative Analysis

The following are detailed methodologies for the analysis of cresols in biological matrices using a deuterated internal standard. These protocols can be adapted for the use of this compound.

Protocol 1: Determination of p-Cresol Sulfate (pCS) in Human Plasma

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add a known concentration of this compound solution (as the internal standard).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm) is suitable.[2]

-

Mobile Phase A: 10 mM ammonium acetate in water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Creosol: The precursor ion would be the deprotonated molecule [M-H]⁻. The product ion would be a characteristic fragment generated by collision-induced dissociation. (Specific m/z values would need to be determined by direct infusion of a creosol standard).

-

This compound: The precursor ion will be [M-H]⁻ with a mass 4 Da higher than unlabeled creosol. The product ion will also be shifted accordingly.

-

Protocol 2: Determination of Unconjugated p-Cresol with Derivatization

For increased sensitivity, derivatization can be employed.

1. Sample Preparation and Derivatization

-

Homogenize the biological sample (e.g., fecal supernatant) and add the this compound internal standard.

-

Perform protein precipitation as described in Protocol 1.

-

To the supernatant, add a carbonate-bicarbonate buffer (pH 10).

-

Add a solution of dansyl chloride in acetone and incubate at 60°C for a set time to allow for derivatization.

-

Acidify the reaction mixture to stop the reaction.

-

Extract the derivatized analytes with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

The chromatographic and mass spectrometric conditions would be optimized for the separation and detection of the dansylated derivatives of creosol and this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical quantitative analysis using this compound as an internal standard.

Caption: General workflow for the quantitative analysis of creosol using this compound.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Creosol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the synthesis of isotopically labeled Creosol-d4 (2-methoxy-4-methylphenol-d4). The primary strategy detailed is a platinum-catalyzed hydrogen-deuterium (H/D) exchange, a highly efficient method for the deuteration of electron-rich aromatic compounds such as creosol. This technique is favored for its mild reaction conditions and high isotopic incorporation.

Introduction to Isotopic Labeling of Creosol

Creosol (2-methoxy-4-methylphenol) is a naturally occurring compound found in wood creosote and is a valuable building block in the synthesis of various pharmaceuticals and fragrances. The isotopic labeling of creosol with deuterium to produce this compound is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds are used as internal standards in quantitative bioanalysis by mass spectrometry and can exhibit a kinetic isotope effect, leading to altered metabolic profiles and potentially improved therapeutic properties.[1][2]

The synthesis of this compound can be effectively achieved through a direct H/D exchange reaction on unlabeled creosol using deuterium oxide (D₂O) as the deuterium source. This approach is advantageous due to the commercial availability of creosol and the relative simplicity of the exchange reaction. Among various catalytic systems, platinum on carbon (Pt/C) has demonstrated exceptional efficiency for the deuteration of phenols, often achieving near-quantitative isotopic incorporation under mild conditions.[3]

Proposed Synthesis of this compound via Platinum-Catalyzed H/D Exchange

The recommended synthetic route for this compound involves the direct H/D exchange of creosol. This process targets the exchange of the three protons on the aromatic ring and the proton of the hydroxyl group with deuterium atoms from D₂O. The methyl and methoxy protons are generally less susceptible to exchange under these conditions.

Synthesis Pathway Diagram

Caption: Synthetic route for this compound from creosol via platinum-catalyzed H/D exchange.

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound.

Platinum-Catalyzed H/D Exchange of Creosol

This protocol is adapted from established procedures for the efficient deuteration of phenols.[3]

Materials:

-

Creosol (2-methoxy-4-methylphenol)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., a thick-walled glass tube or a small autoclave) equipped with a magnetic stir bar

Procedure:

-

Reaction Setup: In a reaction vessel, combine creosol (1.0 mmol), 10% Pt/C (10% by weight of creosol), and D₂O (5 mL).

-

Atmosphere Exchange: Seal the vessel and purge with hydrogen gas three times. Maintain a hydrogen atmosphere (a balloon of H₂ is often sufficient for laboratory scale).

-

Reaction: Stir the mixture vigorously at room temperature (approximately 20-25 °C) for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The hydroxyl deuteron (O-D) may back-exchange with protons from residual water in the solvents during work-up. To ensure the O-D bond remains, it is crucial to use dried solvents and minimize exposure to atmospheric moisture.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values are based on typical results obtained for the deuteration of phenols under similar conditions.[3]

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Creosol |

| Deuterium Source | D₂O |

| Catalyst | 10% Pt/C |

| Temperature | Room Temperature (~25 °C) |

| Reaction Time | 24 hours |

| Typical Yield | >90% |

Table 2: Isotopic Purity and Characterization

| Analytical Method | Parameter | Expected Result |

| ¹H NMR | Integration of Aromatic Protons | >98% reduction |

| Mass Spectrometry | Molecular Ion (M+) | m/z corresponding to C₈H₆D₄O₂ |

| Isotopic Purity (%D) | >98% |

Conclusion

The platinum-catalyzed H/D exchange reaction is a highly effective and straightforward method for the synthesis of this compound. It offers high yields and excellent isotopic incorporation under mild, laboratory-friendly conditions. The resulting this compound is a valuable tool for researchers in drug development and related scientific fields, serving as a reliable internal standard for quantitative analysis and enabling detailed investigations into metabolic pathways. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important isotopically labeled compound.

References

Creosol-d4 physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Creosol-d4 (2-Methoxy-4-methylphenol-d4), a deuterated analog of creosol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of creosol, an endogenous metabolite. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled creosol in various biological matrices. Its physical and chemical properties are closely related to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound and Creosol

| Property | This compound (2-Methoxy-4-methylphenol-d4) | Creosol (2-Methoxy-4-methylphenol) |

| Molecular Formula | C₈H₆D₄O₂ | C₈H₁₀O₂ |

| Molecular Weight | 142.19 g/mol | 138.16 g/mol |

| CAS Number | 20189-08-6 | 93-51-6 |

| Appearance | Colorless to light yellow liquid[1] | Colorless to yellowish aromatic liquid |

| Melting Point | ~5 °C (estimated) | 5 °C |

| Boiling Point | ~221-222 °C (estimated) | 221-222 °C |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO. | Slightly soluble in water; Miscible with ethanol, ether, and benzene. |

| Density | ~1.092 g/mL at 25 °C (estimated) | 1.092 g/mL at 25 °C |

Experimental Protocols: Quantification of Creosol using this compound Internal Standard

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of creosol in biological samples. The following is a generalized experimental protocol for the analysis of creosol in plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

-

Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Creosol: Q1/Q3 transition (e.g., m/z 137 -> 122)

-

This compound: Q1/Q3 transition (e.g., m/z 141 -> 126)

-

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantification of creosol in plasma using this compound.

Signaling Pathway of p-Cresol

The biological effects of creosol are an active area of research. As a uremic toxin, p-cresol has been shown to impact various cellular signaling pathways, contributing to its toxic effects.[2][3] this compound serves as a critical tool for accurately measuring p-cresol levels in biological systems to study these pathways.

Caption: Simplified signaling pathway of p-cresol in endothelial cells.

References

Deuterium labeled creosol for mass spectrometry

An In-depth Technical Guide on Deuterium-Labeled Creosol for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of analytical chemistry, pharmacology, and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose. The accuracy of quantitative MS can be significantly enhanced through the use of stable isotope-labeled internal standards (SIL-IS).[1] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), serve as ideal internal standards.[2] They are chemically and physically almost identical to the analyte of interest, allowing them to co-elute during chromatography and exhibit similar ionization behavior, yet they are distinguishable by their mass-to-charge ratio (m/z).[2][3]

This guide focuses on deuterium-labeled creosol, with a specific emphasis on para-cresol (p-cresol) and its deuterated analog, p-cresol-d7. p-Cresol is a gut-derived microbial metabolite of tyrosine and phenylalanine that has been implicated as a uremic toxin in chronic kidney disease (CKD) and has potential neuroactive properties.[4][5] Therefore, its accurate quantification is of significant clinical and research interest. This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for using deuterium-labeled creosol in mass spectrometry.

Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterium-labeled internal standard relies on the principle of isotope dilution. A known quantity of the SIL-IS (e.g., p-cresol-d7) is added to a sample containing an unknown quantity of the native analyte (e.g., p-cresol) at the earliest stage of sample preparation.[1] The SIL-IS and the native analyte behave nearly identically through extraction, cleanup, and chromatographic separation, meaning any sample loss or variation will affect both compounds proportionally.[2][6] The mass spectrometer detects both the analyte and the internal standard simultaneously. By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, the concentration of the analyte can be accurately calculated, effectively correcting for variations in sample preparation and instrument response.[7]

Synthesis of Deuterium-Labeled Creosol

The synthesis of deuterium-labeled internal standards is a critical step. The goal is to introduce deuterium atoms into a stable position on the molecule where they will not be lost through hydrogen-deuterium exchange with solvents during sample processing.[8] Placing labels on aromatic rings is a common and stable strategy. General methods for deuterium labeling include:

-

Acid/Base Catalyzed H/D Exchange: This method involves exposing the parent molecule to a deuterated acid or base in a deuterated solvent (e.g., D₂O, CH₃OD). This is particularly effective for positions that are slightly acidic or can be activated towards exchange.[8][9]

-

Metal-Catalyzed H/D Exchange: Transition metal catalysts (e.g., Palladium, Platinum) can facilitate the exchange of C-H bonds with deuterium from a deuterium source like D₂ gas or D₂O. This is a powerful method for labeling less reactive C-H bonds.[10]

-

Synthesis from Labeled Precursors: A common approach involves a multi-step synthesis starting from a commercially available deuterated building block. For example, the synthesis of d5-JPH203 utilizes d5-benzoyl chloride as a starting material.[11]

For creosol, labeling of the aromatic ring protons (as in p-cresol-d7) provides a stable standard with a significant mass shift, preventing isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[2]

Application: Quantification of p-Cresol in Biological Matrices

p-Cresol circulates in the blood primarily in its conjugated forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[4][12] To measure the total p-cresol burden, an enzymatic or acidic hydrolysis step is required to convert the conjugated forms back to free p-cresol prior to extraction and analysis.[13][14] Deuterium-labeled p-cresol (p-cresol-d7) is the ideal internal standard for this application.

Metabolic Pathway of p-Cresol

p-Cresol is produced by gut bacteria and subsequently absorbed. In the intestinal mucosa and liver, it undergoes extensive phase II metabolism, primarily sulfation and glucuronidation, to facilitate its excretion.[4][12]

Experimental Protocols

Detailed Protocol: Quantification of Total p-Cresol in Human Plasma via LC-MS/MS

This protocol provides a typical workflow for determining total p-cresol concentrations in human plasma samples using p-cresol-d7 as an internal standard.[13]

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare 1 mg/mL primary stock solutions of p-cresol and p-cresol-d7 in methanol.

-

Working Standard Solutions: Serially dilute the p-cresol stock solution with methanol:water (50:50) to create calibration standards.

-

Internal Standard (IS) Spiking Solution: Prepare a 5 µg/mL solution of p-cresol-d7 in acetonitrile.

-

Enzymes: Prepare a solution of β-glucuronidase/arylsulfatase in acetate buffer.

2. Sample Preparation:

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Enzymatic Hydrolysis: Add 50 µL of the β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate at 37°C for 18-24 hours to deconjugate pCS and pCG.

-

Protein Precipitation: Add 200 µL of the internal standard spiking solution (acetonitrile with p-cresol-d7).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

Experimental Workflow Diagram

3. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data is crucial for method replication and comparison. The following tables summarize typical parameters for the LC-MS/MS analysis of p-cresol.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| p-Cresol | 107.1 | 92.1 | 100 | -15 |

| p-Cresol-d7 | 114.1 | 98.1 | 100 | -15 |

| pCS Transition 1[15] | 187.0 | 80.0 | - | - |

| pCS Transition 2[15] | 187.0 | 107.0 | - | - |

| Note: The precursor ion for p-cresol in negative mode is the deprotonated molecule [M-H]⁻.[16] The fragmentation of the deuterated standard follows a similar pattern with a corresponding mass shift. For direct measurement of p-cresyl sulfate (pCS), the listed transitions can be used. |

Table 2: Representative Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 20 µg/mL | [13] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (plasma) | [13] |

| LLOQ (derivatized) | 20 pg/mL (plasma) | [5] |

| Accuracy (% Recovery) | 91 - 100% | [5] |

| Precision (% RSD) | < 15% | [5] |

| Note: Sensitivity can be significantly enhanced (to pg/mL levels) by derivatizing p-cresol with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) before analysis.[5] |

Conclusion

Deuterium-labeled creosol, particularly p-cresol-d7, is an essential tool for the accurate and precise quantification of p-cresol in complex biological samples using mass spectrometry. The use of a stable isotope-labeled internal standard corrects for variability during sample preparation and analysis, ensuring high-quality, reliable data.[1][3] The detailed protocols and methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals investigating the role of p-cresol in health and disease, from basic research to clinical applications. The principles outlined here are broadly applicable to the quantification of other small molecules where a corresponding deuterated standard is available.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. biomedres.us [biomedres.us]

- 12. Pharmacokinetics of wood creosote: glucuronic acid and sulfate conjugation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Creosol-d4: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Creosol-d4 (2-Methoxy-4-methylphenol-d4) and its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of creosol and its isomers in various biological and environmental matrices.

Introduction to Creosol and the Need for Internal Standards

Creosol (2-methoxy-4-methylphenol) is a naturally occurring organic compound found in wood creosote, and it is a significant biomarker for various physiological and pathological conditions. It is a product of the metabolism of tyrosine by gut microbiota and has been linked to uremic toxicity in chronic kidney disease, as well as being a potential biomarker for certain neurological disorders. Accurate quantification of creosol and its isomers (o-cresol, m-cresol, and p-cresol) is crucial for clinical diagnostics, environmental monitoring, and drug metabolism studies.

Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for its high sensitivity and selectivity. However, matrix effects, ion suppression, and variations in sample preparation and instrument response can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for these variations and ensure the reliability of the analytical data.

This compound is an ideal internal standard for the quantification of creosol as it has the same physicochemical properties as the unlabeled analyte, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. The mass difference due to the deuterium labels allows for its differentiation from the native analyte by the mass spectrometer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2-Methoxy-4-methylphenol-d4 |

| Synonyms | p-Creosol-d4, 4-Methylguaiacol-d4 |

| Molecular Formula | C₈H₆D₄O₂ |

| Molecular Weight | 142.21 g/mol |

| CAS Number | Not widely available |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, acetonitrile, and other organic solvents |

Synthesis of this compound

While detailed proprietary synthesis methods are not publicly available, a general approach for the synthesis of deuterated phenolic compounds can be described. The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below.

A common method for introducing deuterium atoms onto an aromatic ring is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like heavy water (D₂O). The methyl group can be deuterated using a deuterated methylating agent. The hydroxyl group is typically protected during these steps to prevent unwanted side reactions and then deprotected to yield the final product.

Experimental Protocols for Quantitative Analysis using this compound

The following are representative experimental protocols for the quantification of creosol in biological samples using this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized for specific instruments and matrices.

Sample Preparation from Human Plasma

This protocol describes the extraction of creosol from human plasma samples prior to LC-MS/MS analysis.

Detailed Methodology:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Analysis: Vortex briefly and inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of creosol and this compound.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

Mass spectrometric conditions should be optimized for the specific instrument being used. The following are hypothetical yet plausible Multiple Reaction Monitoring (MRM) transitions for creosol and this compound, assuming negative ionization mode which is common for phenolic compounds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Creosol | 137.1 | 122.1 | 15 |

| 137.1 | 94.1 | 25 | |

| This compound | 141.1 | 126.1 | 15 |

| 141.1 | 98.1 | 25 |

Note: These MRM transitions are theoretical and require experimental verification on the specific mass spectrometer being used.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of creosol in complex matrices. Its use as a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to high-quality data essential for clinical research, drug development, and environmental analysis. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays for creosol. It is imperative that researchers validate these methods in their own laboratories to ensure optimal performance for their specific applications.

The Role of Deuterated Creosol (Creosol-d4) in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of Creosol-d4, a deuterium-labeled form of creosol, in the realm of metabolic studies. While specific research on this compound is not extensively published, this document extrapolates from the established principles of using deuterium-labeled compounds in pharmacokinetics and drug metabolism research. By examining the known metabolic pathways of creosol and the general utility of stable isotope labeling, we can construct a comprehensive overview of how this compound can serve as a powerful tool for researchers.

Introduction to Deuterium Labeling in Metabolic Studies

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in drug discovery and development. The substitution of hydrogen with deuterium at specific molecular positions can subtly alter the physicochemical properties of a compound without changing its fundamental chemical reactivity. This alteration is primarily due to the Kinetic Isotope Effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond are often slower for the deuterated analogue.

This phenomenon allows researchers to:

-

Probe Metabolic Pathways: By observing how deuteration at different positions affects the rate and profile of metabolite formation, researchers can elucidate the primary sites of metabolism.

-

Modulate Pharmacokinetics: Slowing down metabolism can lead to increased drug exposure, improved bioavailability, and potentially a more favorable dosing regimen.[1][2][3]

-

Reduce Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, the formation of reactive or toxic metabolites can be minimized.[2]

-

Serve as an Internal Standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays due to their similar chemical behavior to the parent compound but distinct mass.

The Metabolism of Creosol

Creosol (2-methoxy-4-methylphenol), a major constituent of wood creosote, undergoes extensive metabolism in the body.[4] The primary metabolic pathways for phenolic compounds like creosol are conjugation reactions, specifically glucuronidation and sulfation.[4] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting conjugates are more water-soluble and are readily excreted in the urine.[4]

While conjugation is the major route, oxidative metabolism by cytochrome P450 (CYP) enzymes can also occur, although to a lesser extent for creosol itself.[5] However, for structurally related phenols, CYP-mediated oxidation can be a significant pathway.

Hypothetical Applications of this compound in Metabolic Studies

Given the metabolic profile of creosol, this compound can be strategically employed to investigate various aspects of its disposition. The position of the deuterium label on the creosol molecule would be critical to the experimental design.

Scenario 1: Investigating the Role of Aromatic Hydroxylation

If there is a hypothesis that creosol undergoes minor but potentially significant aromatic hydroxylation by CYP enzymes, a this compound labeled on the aromatic ring could be used.

Experimental Workflow: Aromatic Hydroxylation Study

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of wood creosote: glucuronic acid and sulfate conjugation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

Creosol-d4: A Technical Safety and Handling Guide for Researchers

Disclaimer: This document provides a summary of safety and handling information for Creosol-d4 based on available data for the non-deuterated analogue, creosol, and related compounds like creosote. A specific Safety Data Sheet (SDS) for this compound was not found in the available literature. Researchers should always consult the most current SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines. The deuterated form is expected to have a very similar toxicological profile to the parent compound.

This compound, the deuterated form of 2-Methoxy-4-methylphenol, is a stable isotope-labeled compound often used as an internal standard in mass spectrometry-based research. While deuteration can sometimes alter the pharmacokinetic and metabolic profiles of a drug, the fundamental chemical hazards are generally considered equivalent to the non-labeled compound. This guide synthesizes available safety information to provide researchers, scientists, and drug development professionals with a comprehensive overview of handling precautions.

GHS Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), creosol and related phenolic compounds are classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation. May cause severe skin burns and eye damage.[2][3]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5]

-

Suspected of causing genetic defects. [2]

-

May cause damage to organs through prolonged or repeated exposure. [2][6]

-

Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]

GHS Pictograms:

Due to the limitations of the environment, pictograms can not be displayed. Researchers should familiarize themselves with the GHS pictograms for:

-

Acute Toxicity (Harmful)

-

Skin Corrosion/Irritation

-

Serious Health Hazard

-

Hazardous to the Aquatic Environment

Signal Word: Danger[7]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H311: Toxic in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H341: Suspected of causing genetic defects.[2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[2][6]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of creosol. The properties of this compound are expected to be very similar.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [8] |

| Molar Mass | 138.16 g/mol | [8] |

| Appearance | Colorless to yellowish aromatic liquid | [8] |

| Density | 1.0966 g/cm³ (at 20 °C) | [8] |

| Melting Point | 5.5 °C | [8] |

| Boiling Point | 221 °C | [8] |

| Solubility in water | Slightly soluble | [8] |

| Solubility in organic solvents | Miscible in ethanol, ether, benzene | [8][9] |

| Refractive Index (nD) | 1.5373 (at 20 °C) | [8] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10][11]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and long pants to prevent skin contact.[1][10]

-

Respiratory Protection: If working outside of a fume hood or with aerosols, use a NIOSH/MSHA approved respirator.[11]

General Hygiene:

-

Remove contaminated clothing and wash it before reuse.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][10]

-

Keep the container tightly closed.[1]

-

Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][11]

-

If on Skin: Remove contaminated clothing immediately. Rinse the skin with plenty of water for at least 15 minutes.[1][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[4][11]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.[4]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for proper disposal.[10]

-

Do not allow the material to enter drains or waterways.[4]

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for handling this compound in a research setting and the logical relationships of safety precautions.

Caption: General laboratory workflow for handling this compound.

Caption: Logical relationship of safety precautions for this compound.

References

- 1. Creosol|MSDS [dcchemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lpsolvents.co.za [lpsolvents.co.za]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Safety Data Sheet - Creosote Sales [creosotesales.co.uk]

- 6. One moment, please... [creoseal.co.uk]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Creosol - Wikipedia [en.wikipedia.org]

- 9. Creosol - CAMEO [cameo.mfa.org]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. fishersci.com [fishersci.com]

Commercial Suppliers of High-Purity Creosol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity deuterated creosol (Creosol-d4), an essential internal standard for mass spectrometry-based quantitative analysis. This document offers a comparative summary of available products, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

High-Purity Deuterated Creosol Suppliers and Specifications

The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving accurate and precise quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3] Several commercial suppliers offer high-purity deuterated creosol and its isomers. The following tables summarize the key quantitative data for these products based on currently available information.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Formulation | CAS Number |

| MedChemExpress | This compound | HY-W040971S | Not specified | >98% | Solid | 20189-08-6 |

| CDN Isotopes | 2-Methoxy-4-methylphenol-3,5,6-d3,OD | D-6963 | 98 atom % D | >98% | Solid | 20189-08-6 |

| Sigma-Aldrich | p-Cresol-d4 | 775341 | 97 atom % D | 99% (CP) | Solid | Not specified |

Note: Data is subject to change. It is recommended to obtain the latest Certificate of Analysis from the supplier for the most accurate and lot-specific information.

Experimental Protocol: Quantification of Creosol in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantitative analysis of creosol in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Creosol analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Stock and Working Solutions

-

Creosol Stock Solution (1 mg/mL): Accurately weigh and dissolve creosol in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standards: Prepare a series of calibration standards by serially diluting the Creosol stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for sample cleanup in bioanalysis.[4]

-

Pipette 100 µL of the biological sample (plasma, urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing the internal standard) to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative Example)

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate creosol from matrix components (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

MRM Transitions:

-

Creosol: To be determined based on parent and product ions.

-

This compound: To be determined based on parent and product ions.

-

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving creosol and a typical experimental workflow for its analysis.

References

Methodological & Application

Application Note: High-Precision Quantification of Creosol in Complex Matrices Using Creosol-d4 as an Internal Standard for GC-MS Analysis

Abstract

This application note provides a comprehensive guide for the quantitative analysis of creosol in various matrices using gas chromatography-mass spectrometry (GC-MS) with creosol-d4 as an internal standard. The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This document outlines detailed experimental protocols, data presentation in tabular format for key validation parameters, and a visual representation of the analytical workflow. Additionally, a diagram of the bacterial biosynthesis pathway of p-cresol is included to provide biological context for researchers studying this compound. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable method for creosol quantification.

Introduction

Creosol (2-methoxy-4-methylphenol) is a phenolic compound found in various natural and industrial sources, including wood smoke, creosote, and as a metabolic byproduct of microbial activity in the gut. Its presence and concentration are of interest in diverse fields such as food science, environmental monitoring, and biomedical research. Accurate quantification of creosol is often challenging due to its volatility and the complexity of the sample matrices in which it is found.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like creosol. To overcome potential inaccuracies arising from sample loss during preparation and instrumental variability, the use of a stable isotope-labeled internal standard is highly recommended. This compound, a deuterated analog of creosol, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This co-elution and similar ionization behavior allow for reliable correction of any variations, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the typical method validation parameters for the quantitative analysis of cresols using a deuterated internal standard by GC-MS. The data presented is based on a method developed for the analysis of urinary cresols using a deuterated o-cresol internal standard, which serves as a reliable proxy for a method using this compound.[1][2]

| Parameter | Value |

| Linearity Range | 10 - 12,000 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 10 µg/L |

| Limit of Quantification (LOQ) | 20 µg/L |

| Within-Series Imprecision (RSD) | 3.0% - 7.2% |

| Recovery | 84% - 104% |

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the GC-MS analysis of creosol using this compound as an internal standard.

Materials and Reagents

-

Creosol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., urine, plasma, environmental water sample)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if necessary)

Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of creosol in 10 mL of methanol to prepare the analyte stock solution.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare the internal standard stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the creosol primary stock solution with methanol to achieve concentrations ranging from 10 µg/L to 12,000 µg/L.

-

Spike each calibration standard and the quality control (QC) samples with the this compound internal standard stock solution to a final concentration of 100 µg/L.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect samples (e.g., 1 mL of urine) in clean glass vials.

-

Internal Standard Spiking: Add an appropriate volume of the this compound internal standard working solution to each sample to achieve a final concentration of 100 µg/L.

-

Hydrolysis (for conjugated cresols in biological samples): For biological samples where cresols may be present as conjugates, perform enzymatic hydrolysis. Add β-glucuronidase/arylsulfatase to the sample and incubate overnight at 37°C.[1]

-

Extraction:

-

Acidify the sample to pH 5 with hydrochloric acid.

-

Add 2 mL of dichloromethane to the sample vial.

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Drying and Concentration:

-

Carefully transfer the organic (bottom) layer to a clean glass tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

-

-

Derivatization (Optional but Recommended for Improved Peak Shape):

-

Add 50 µL of BSTFA with 1% TMCS to the concentrated extract.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 min.[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Creosol: 138 (quantifier), 123, 95 (qualifiers) This compound: 142 (quantifier), 127, 98 (qualifiers) |

| Dwell Time | 100 ms per ion |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of creosol using this compound as an internal standard.

p-Cresol Biosynthesis Pathway

The following diagram illustrates the bacterial metabolic pathway for the biosynthesis of p-cresol from the amino acid tyrosine. This pathway is relevant for understanding the origin of p-cresol in biological systems, particularly in the context of gut microbiome research.[3][4][5][6][7]

Conclusion

The GC-MS method employing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of creosol in complex matrices. The detailed protocols and validation parameters presented in this application note serve as a comprehensive guide for researchers to implement this method in their laboratories. The use of a deuterated internal standard is paramount for achieving reliable quantitative results by effectively compensating for matrix effects and variations in analytical conditions. The provided workflow and biosynthetic pathway diagrams offer valuable visual aids for both the analytical process and the biological context of creosol analysis.

References

- 1. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Phenolic Compounds in Environmental and Biological Matrices using Creosol-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed methodologies for the quantitative analysis of a range of phenolic compounds in both environmental (water) and biological (plasma) samples. The protocols utilize Creosol-d4 (2-Methoxy-4-methylphenol-d4) as a robust internal standard (IS) to ensure accuracy and precision. Two primary analytical techniques are described: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Phenolic compounds are a broad class of chemical constituents found ubiquitously in nature and as industrial pollutants. Their roles range from essential signaling molecules in biological systems to priority environmental contaminants. Accurate quantification of these compounds is critical for toxicological studies, environmental assessment, drug metabolism research, and food quality control.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and injection, thus correcting for potential errors. This compound (CAS No: 20189-08-6) is a deuterated analog of creosol, a common phenolic compound. Its structural similarity to many simple phenols makes it an excellent internal standard for methods targeting this class of compounds.

This application note details validated protocols for sample preparation and analysis using both GC-MS and LC-MS/MS, providing flexibility for laboratories with different instrumentation.

Principle of the Method

A known concentration of the internal standard, this compound, is spiked into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure (Solid-Phase Extraction for water, Protein Precipitation for plasma) to isolate the phenolic compounds from the sample matrix. For GC-MS analysis, the extracted phenols are derivatized to increase their volatility and thermal stability.

The prepared samples are then injected into the respective chromatographic system (GC or LC) coupled to a mass spectrometer. The analytes are separated based on their physicochemical properties and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of each target analyte to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined by interpolating their area ratios from this curve.

Experimental Protocols

Protocol 1: Quantitative Analysis of Phenols in Water by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile phenols in aqueous matrices, such as drinking or wastewater.[1][2]

2.1. Materials and Reagents

-

Analytes: Phenol, o-Cresol, m-Cresol, p-Cresol, 2,4-Dimethylphenol, 4-Chloro-3-methylphenol, etc.

-

Internal Standard: this compound (CAS: 20189-08-6)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade.

-

Reagents: Acetic Anhydride, Potassium Carbonate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3]

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 mL).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Stock Solutions: Individual analyte stock solutions (1 mg/mL) and this compound stock solution (100 µg/mL) prepared in methanol.

2.2. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Collection: Collect 500 mL of water sample in a clean glass container. Acidify to pH < 2 with concentrated sulfuric acid.

-

Internal Standard Spiking: Spike the sample with a working solution of this compound to achieve a final concentration of 10 µg/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of Ethyl Acetate, 5 mL of Methanol, and 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

-

Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Drying: Dry the cartridge under vacuum or a stream of nitrogen for 20 minutes.

-

Elution: Elute the analytes from the cartridge with 2 x 4 mL aliquots of Ethyl Acetate into a collection tube.

-

Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

2.3. Derivatization (Silylation)

-

To the concentrated extract, add 50 µL of BSTFA (with 1% TMCS).[3][4]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

2.4. GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

-

Injector: Splitless mode, 275°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions are listed in the data tables.

Protocol 2: Quantitative Analysis of Phenols in Plasma by LC-MS/MS

This protocol is designed for the direct quantification of phenolic compounds in biological fluids like human or animal plasma.

2.1. Materials and Reagents

-

Analytes: p-Cresol, Phenol, Tyrosine, etc.

-

Internal Standard: this compound (CAS: 20189-08-6)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid - all LC-MS grade.

-

Water: LC-MS grade water.

-

Stock Solutions: Individual analyte stock solutions (1 mg/mL) and this compound stock solution (100 µg/mL) prepared in methanol.

2.2. Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a this compound working solution (e.g., 1 µg/mL) to each plasma sample.

-

Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% formic acid.[5]

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumental Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Source Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions are listed in the data tables.

Data Presentation

The following tables represent typical data obtained during method validation, following guidelines from the International Council for Harmonisation (ICH).[7][8][9]

Table 1: GC-MS SIM Ions and Retention Times

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Phenol-TMS | 9.85 | 166 | 151 | 73 |

| o-Cresol-TMS | 10.51 | 180 | 165 | 73 |

| p-Cresol-TMS | 10.62 | 180 | 165 | 73 |

| This compound-TMS (IS) | 11.23 | 214 | 199 | 73 |

| 2,4-Dimethylphenol-TMS | 11.89 | 194 | 179 | 73 |

Table 2: LC-MS/MS MRM Transitions and Retention Times

| Analyte | Retention Time (min) | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Phenol | 4.15 | 93.0 | 65.0 |

| p-Cresol | 4.88 | 107.1 | 92.1 |

| This compound (IS) | 5.31 | 141.1 | 126.1 |

| Tyrosine | 2.54 | 180.1 | 136.0 |

Table 3: Method Validation Summary - Linearity and Detection Limits

| Analyte | Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| Phenol | GC-MS | 1 - 500 | > 0.998 | 0.3 | 1.0 |

| p-Cresol | GC-MS | 1 - 500 | > 0.997 | 0.4 | 1.0 |

| Phenol | LC-MS/MS | 0.5 - 250 | > 0.999 | 0.15 | 0.5 |

| p-Cresol | LC-MS/MS | 0.5 - 250 | > 0.998 | 0.2 | 0.5 |

Table 4: Method Validation Summary - Accuracy and Precision (at three QC levels)

| Analyte | Method | QC Level (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Phenol | GC-MS | Low (3) | 98.5 | 6.1 |

| Mid (50) | 102.1 | 4.5 | ||

| High (400) | 99.2 | 3.8 | ||

| p-Cresol | LC-MS/MS | Low (1.5) | 101.7 | 5.3 |

| Mid (25) | 97.9 | 3.1 | ||

| High (200) | 103.4 | 2.5 |

Visualizations

Experimental Workflow Diagram

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. NEMI Method Summary - 528 [nemi.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted analysis of phenolic compounds by LC-MS [protocols.io]